REACTION_CXSMILES
|
[S:1]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])[CH2:2][CH2:3][C:4]([OH:6])=[O:5].[CH2:12](O)[CH:13]=[CH2:14].O.[C:17]1(C)[CH:22]=CC=C[CH:18]=1>C1(C)C=CC(S(O)(=O)=O)=CC=1>[S:1]([CH2:7][CH2:8][C:9]([O:11][CH2:22][CH:17]=[CH2:18])=[O:10])[CH2:2][CH2:3][C:4]([O:6][CH2:12][CH:13]=[CH2:14])=[O:5]
|
Name
|
|
Quantity
|
17.82 g
|
Type
|
reactant
|
Smiles
|
S(CCC(=O)O)CCC(=O)O
|
Name
|
|
Quantity
|
20.4 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with saturated solution of sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
the toluene layer was separated
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
S(CCC(=O)OCC=C)CCC(=O)OCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |